3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
Description
3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bromine atom at the 3-position. The compound features a sulfamoyl group bridging the benzamide moiety to a 2,6-dimethoxypyrimidin-4-yl ring.
Properties
IUPAC Name |
3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQWPTZLNZNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfonamide Formation: The reaction of the brominated benzamide with 2,6-dimethoxypyrimidine to form the sulfonamide linkage.
Coupling Reaction: The final coupling of the sulfonamide intermediate with 4-aminophenylbenzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a solvent like DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and pyrimidine groups can participate in various interactions, such as halogen bonding or π-π stacking. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Halogenated Benzamide Derivatives ()
Compounds 5f , 5g , 5h , and 5i () share the N-(4-sulfamoylphenyl)benzamide backbone but differ in halogen substituents (fluoro or chloro) and their positions on the benzamide ring. Key comparisons include:
| Property | Target Compound | 5f (4-Fluoro) | 5g (3-Fluoro) | 5h (2-Fluoro) | 5i (4-Chloro) |
|---|---|---|---|---|---|
| Substituent | 3-Bromo | 4-Fluoro | 3-Fluoro | 2-Fluoro | 4-Chloro |
| Melting Point (°C) | Not reported | 236–237 | 201–203 | 205–207 | 256–258 |
| Molecular Weight | ~525.3 (calculated) | 422.4 | 422.4 | 422.4 | 438.9 |
| Optical Activity | Not reported | [α]D = +10.6° | [α]D = +9.3° | [α]D = +11.7° | [α]D = +11.3° |
Key Observations :
- The bromo substituent in the target compound introduces greater steric bulk and polarizability compared to fluoro or chloro analogs, which may enhance binding affinity in hydrophobic pockets .
- Higher melting points in 5i (4-chloro) suggest that chloro substituents improve crystallinity compared to fluoro analogs. The target’s bromo group may further elevate melting points due to stronger van der Waals interactions.
1,3,4-Oxadiazole Derivatives ()
Compounds LMM5 and LMM11 () feature a 1,3,4-oxadiazole ring instead of the pyrimidine in the target compound. Both classes retain sulfamoyl and benzamide groups but differ in heterocyclic cores:
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | 2,6-Dimethoxypyrimidine | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Bioactivity | Not reported | Antifungal (C. albicans) | Antifungal (C. albicans) |
| Substituents | 3-Bromo, 2,6-dimethoxy | 4-Methoxyphenylmethyl | Furan-2-yl |
Key Observations :
- LMM5 and LMM11 demonstrate antifungal activity, suggesting that the sulfamoyl-benzamide scaffold has broad applicability. The target’s bromo substituent may improve membrane penetration due to increased lipophilicity.
Dimethoxyphenyl and Pyrimidine-Containing Analogs ()
Patent literature () describes compounds such as N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide and PKI-587, which share methoxy and sulfamoyl motifs with the target compound:
| Property | Target Compound | PKI-587 (Reference) | WO12006552 Analog |
|---|---|---|---|
| Core Structure | Pyrimidine | Piperidine-triazine | Dimethoxyphenyl |
| Substituents | 2,6-Dimethoxy, 3-bromo | Dimethylaminopiperidine | 4,6-Dimorpholino-triazine |
| Bioactivity | Not reported | PI3K/mTOR inhibitor | Kinase inhibitor |
Key Observations :
- The 2,6-dimethoxy-pyrimidine group in the target compound is distinct from PKI-587’s piperidine-triazine core but shares electronic similarities with dimethoxyphenyl analogs, which are common in kinase inhibitors .
- Methoxy groups in both the target and PKI-587 may contribute to metabolic stability by blocking oxidative degradation.
Biological Activity
3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and cardiovascular effects. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromobenzene moiety
- A sulfamoyl group attached to a phenyl ring
- A pyrimidine derivative contributing to its pharmacological properties
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. In vitro tests have demonstrated that compounds derived from benzene sulfonamides can effectively combat both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition, mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | Serratia marcesens | 22 |
Note: Values are illustrative based on similar compounds.
Cardiovascular Effects
Studies have explored the effects of sulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, certain benzenesulfonamide derivatives have been shown to decrease perfusion pressure in isolated rat heart models, suggesting potential therapeutic applications in managing hypertension.
Table 2: Cardiovascular Effects of Sulfonamide Derivatives
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Compound C | Decreased | Decreased |
| 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | Significant Decrease | Significant Decrease |
Note: Data derived from experimental studies.
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules involved in microbial growth and cardiovascular function. The sulfamoyl group is known for its role in inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis. Additionally, the interaction with calcium channels may explain its effects on cardiovascular parameters.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several sulfonamide derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds structurally similar to 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide exhibited promising antibacterial activity comparable to conventional antibiotics like ampicillin.
- Cardiovascular Study : An isolated rat heart model was utilized to assess the impact of this compound on coronary resistance and perfusion pressure. The results demonstrated a notable reduction in both parameters, suggesting a potential mechanism involving calcium channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
